Cycloheptane, (2-bromophenoxy)-
Description
Cycloheptane, (2-bromophenoxy)-, is a seven-membered cyclic hydrocarbon substituted with a 2-bromophenoxy group. Cycloheptane derivatives are notable for their applications in pharmaceuticals, including Alzheimer’s drugs and anticancer agents, as well as their presence in natural products .
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
(2-bromophenoxy)cycloheptane |
InChI |
InChI=1S/C13H17BrO/c14-12-9-5-6-10-13(12)15-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2 |
InChI Key |
OCZUQFQAWSGISG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptane, (2-bromophenoxy)- typically involves the bromination of cycloheptane followed by the introduction of a phenoxy group. One common method is the reaction of cycloheptane with bromine in the presence of a catalyst to form bromocycloheptane. This intermediate can then react with phenol in the presence of a base to yield Cycloheptane, (2-bromophenoxy)-.
Industrial Production Methods
Industrial production of Cycloheptane, (2-bromophenoxy)- may involve large-scale bromination and phenoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cycloheptane, (2-bromophenoxy)- can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The bromine atom can be reduced to form cycloheptane phenol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Cycloheptane phenol.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloheptane, (2-bromophenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cycloheptane, (2-bromophenoxy)- involves its interaction with various molecular targets. The bromophenoxy group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The seven-membered ring structure also contributes to its unique conformational properties, affecting its binding and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Cycloheptane derivatives vary significantly based on substituents and ring size. A comparison of key compounds is summarized below:
Calculated based on formula C₁₃H₁₇BrO.
†Example of a natural cycloheptane derivative with high abundance (34.21% in *B. mollis extract) .
- Thermal Conductivity: Cycloheptane (5.86) exhibits higher thermal conductivity than cyclohexane (5.73) and cyclopentane (5.50), attributed to its larger ring size and molecular stacking . Substituents like 2-bromophenoxy may reduce thermal conductivity due to increased molecular complexity.
Reactivity and Catalytic Oxidation
Unsubstituted cycloheptane demonstrates higher oxidation yields (~23–25%) compared to cyclooctane (17–20%) and cyclohexane (lower yields) when catalyzed by copper(II) compounds . The 2-bromophenoxy group may alter reactivity:
- Steric Effects : Bulky substituents could hinder oxidation efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
